![molecular formula C22H18BrNO3S B4023178 3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4023178.png)
3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Description
Synthesis Analysis
The synthesis of related thieno[3,2-b]indoles, which share a core structural similarity with the target compound, has been achieved using efficient transition-metal-free strategies. One method involves the Fiesselmann synthesis of methyl 5-(hetero)aryl-3-hydroxythiophene-2-carboxylates from 2-bromo-3-(hetero)arylacrylates and methyl thioglycolate, followed by Fischer indolization to form the targeted structures (Irgashev, Rusinov, & Steparuk, 2018).
Molecular Structure Analysis
The molecular structure of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones, closely related to the compound , has been elucidated through spectroscopic characterization and X-ray crystallography, revealing distinct patterns of supramolecular assembly (Becerra et al., 2020).
Chemical Reactions and Properties
The compound under discussion may undergo various chemical reactions characteristic of its functional groups. For instance, the presence of a bromo-thienyl moiety suggests potential reactivity in cross-coupling reactions. Synthesis involving NBS-promoted reactions between bromo-indoles and disulfides has been demonstrated, which could be relevant to modifications of the compound's structure (Zhao-chan, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, of structurally similar compounds have been studied, providing insight into how the compound of interest might behave under different conditions. The analysis of 5-bromo-3-[(3,4,5-trimethoxy-phenyl) thio]-1H-indole, for example, offers clues to its physical characteristics (Zhao-chan, 2013).
Chemical Properties Analysis
The chemical properties of the target compound can be inferred from related molecules. For example, the synthesis and reactivity of 3-hydroxy-indolin-2-one analogs provide valuable information on potential anti-HIV-1 agents, indicating possible biological activity and chemical reactivity of the compound (Chander et al., 2018).
properties
IUPAC Name |
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO3S/c23-20-11-10-19(28-20)18(25)14-22(27)16-8-4-5-9-17(16)24(21(22)26)13-12-15-6-2-1-3-7-15/h1-11,27H,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKLRNVFGGCNSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(S4)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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